![molecular formula C11H15ClFNO B1451112 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-42-7](/img/structure/B1451112.png)
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C11H15ClFNO and a molecular weight of 231.7 .
Molecular Structure Analysis
The molecular structure of 3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a fluorobenzyl group via an oxygen atom . The presence of fluorine and chlorine atoms in the structure could potentially influence its chemical properties and interactions.Scientific Research Applications
Synthesis and Molecular Structure
3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride is utilized as a precursor in the synthesis of complex organic compounds. For instance, it is used in the preparation of 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, involving reactions from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride. These syntheses are crucial for developing novel organic compounds with potential applications in various fields including medicinal chemistry (Y. Duan-zhi, 2005).
Crystallography and Structural Analysis
The compound also plays a role in crystallography studies. For example, 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, synthesized from a reaction involving 2-(4-fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide and 4-fluorobenzaldehyde, has been analyzed for its crystal structure and molecular interactions. The analysis of molecular structures and interactions is fundamental for understanding the properties and potential applications of the compounds (Jianying Huang & F. Zhou, 2011).
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDZRCQEJVLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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